2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one
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Overview
Description
2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a cyclohexanone moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one typically involves the reaction of furan-2-carbaldehyde with cyclohexanone and phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents.
Major Products
The major products formed from these reactions include substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial and antifungal activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one involves its interaction with specific molecular targets. The furan ring and phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may interact with enzymes involved in metabolic pathways, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclohexenyl)cyclohexanone
- 2-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)cyclohexan-1-one
- 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one is unique due to its combination of a furan ring, a cyclohexanone moiety, and a phenyl group. This structural arrangement imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[1-(furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17-10-5-4-9-15(17)16(19-11-6-12-22-19)13-18(21)14-7-2-1-3-8-14/h1-3,6-8,11-12,15-16H,4-5,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZLZHBTINJFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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